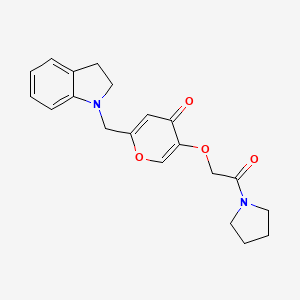
2-(2,3-Dihydroindol-1-ylmethyl)-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2,3-Dihydroindol-1-ylmethyl)-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one" is a complex organic molecule that appears to be related to the family of heterocyclic compounds, which include pyranones and pyridinones. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds, such as 2,3-dihydro-4H-pyran-4-ones, has been reported to occur through the cyclization of alpha,beta-unsaturated 1,3-diketones in an acidic aqueous medium. However, the presence of a phenyl group at the beta carbon can prevent this cyclization. Additionally, the introduction of 1-butanamine can lead to the formation of 2,3-dihydro-4-pyridinones, suggesting that amines play a crucial role in directing the cyclization pathway .
Another synthetic approach involves the condensation of primary amines with specific acetamides, leading to a recyclization that yields dihydropyrrolone derivatives. This method has been used to create substituted pyrrolo[3,4-b]pyridin-5-ones, indicating that the presence of amines and the reaction conditions can significantly influence the structure of the final product .
Molecular Structure Analysis
The molecular structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, has been elucidated using X-ray crystallography. This compound crystallizes in the monoclinic space group P-1, with specific unit cell dimensions. The structure reveals that the pyrazole, pyridine, and pyran rings are almost coplanar, which could suggest similar planarity in the compound of interest. The crystal packing is stabilized by intermolecular hydrogen bond interactions .
Chemical Reactions Analysis
While the specific chemical reactions of "2-(2,3-Dihydroindol-1-ylmethyl)-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one" are not detailed in the provided papers, the reactions of similar compounds suggest that the molecule could participate in various interactions. The presence of a pyranone ring, for instance, could be reactive towards nucleophiles due to the electrophilic nature of the carbonyl group. Additionally, the presence of an indole moiety could be involved in electrophilic substitution reactions, given the electron-rich nature of the indole ring.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry of Related Ligands : The synthesis of derivatives similar to the compound , such as 2,6-di(pyrazol-1-yl)pyridine, has been explored for their coordination chemistry. Such compounds have been used in the development of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of Functionalized γ-Butyrolactones : Research has been conducted on the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones, which have applications in various fields including pharmaceuticals. These compounds are synthesized through ring contraction of suitably functionalized 2H-pyran-2-ones (Sil et al., 2004).
Phytotoxic Compounds Isolated from Fungus : Compounds structurally related to the query compound have been isolated from fungus cultures and have shown potential herbicidal activity. This includes substances like colletochlorins, which have applications in agriculture (Masi et al., 2017).
Dehydrogenative Annulation and Spirocyclization in Organic Chemistry : Research into the Rh(III)-catalyzed dehydrogenative annulation and spirocyclization of compounds similar to the query has led to the development of functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones, which are useful in various chemical syntheses (Shinde et al., 2021).
Microwave-Assisted Synthesis and Anticancer Activity : A microwave-assisted one-pot procedure has been proposed for the synthesis of new polysubstituted 4H-pyran derivatives, which have shown potential in anticancer activity (Hadiyal et al., 2020).
DNA and RNA Duplex Stability : Studies have been conducted on intercalating nucleic acids (INAs) with insertions of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which is similar to the compound . These studies focus on the stabilization of DNA and RNA duplexes, which is crucial in genetic research and therapy (Filichev & Pedersen, 2003).
Phosphodiesterase Inhibitors in Cognitive Disorders : Research into similar compounds has led to the discovery of selective brain penetrant PDE9A inhibitors, which show promise in the treatment of cognitive disorders (Verhoest et al., 2012).
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-18-11-16(12-22-10-7-15-5-1-2-6-17(15)22)25-13-19(18)26-14-20(24)21-8-3-4-9-21/h1-2,5-6,11,13H,3-4,7-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXOXJPINOFFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)
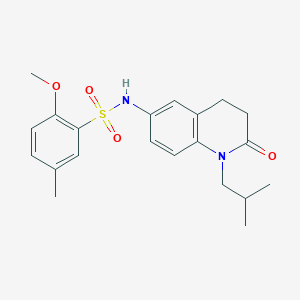
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)
![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)
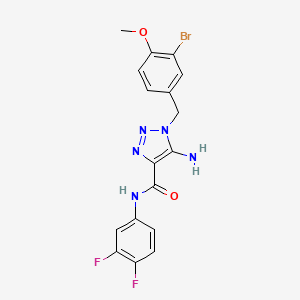
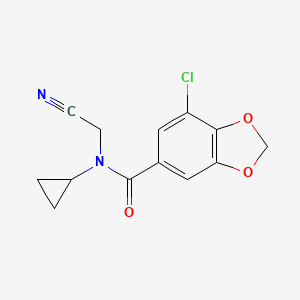
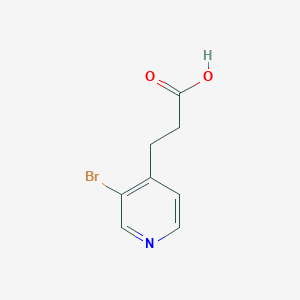
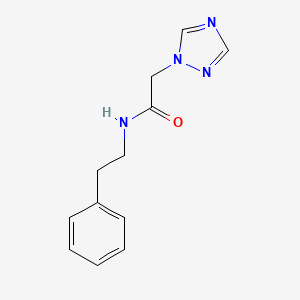
![2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B2500578.png)
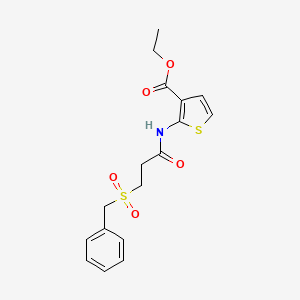
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2500580.png)
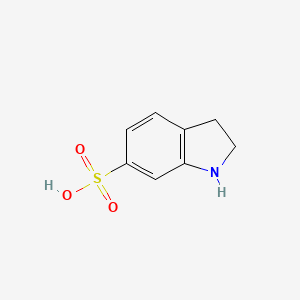
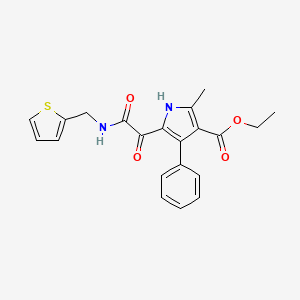
![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B2500585.png)